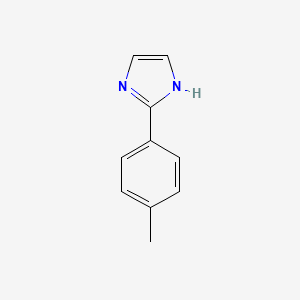

2-(4-Methylphenyl)-1H-imidazole

Description

Conventional Synthetic Routes

Conventional methods for imidazole (B134444) synthesis have been well-established for decades and are characterized by their reliability and broad applicability. These routes often involve the condensation of multiple components or the cyclization of a pre-functionalized linear precursor.

One of the most common and versatile approaches to constructing the imidazole ring is through the simultaneous reaction of three or more starting materials in a single pot. This strategy allows for the rapid assembly of complex molecules from simple precursors.

The Radziszewski synthesis, first reported in 1882, is a classic and widely employed method for preparing 2,4,5-trisubstituted imidazoles. organic-chemistry.orgorgsyn.org This reaction involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (B1221849). Ammonium (B1175870) acetate (B1210297) serves as a convenient source of ammonia in this reaction. orgsyn.orgnih.govacs.org To synthesize an analogue of the target compound, specifically 2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole, the reactants would be benzil (B1666583), 4-methylbenzaldehyde (B123495) (p-tolualdehyde), and ammonium acetate. google.comwustl.edu

The reaction is typically carried out in a solvent such as glacial acetic acid or ethanol (B145695) under reflux conditions. The role of ammonium acetate can be dual; it not only provides the two nitrogen atoms required for the imidazole ring but can also act as a catalyst. nih.gov Studies have shown that increasing the molar ratio of ammonium acetate can accelerate the reaction, as it can decompose into ammonia and acetic acid, with the latter catalyzing the reaction progress. nih.gov A variety of catalysts have also been employed to improve yields and shorten reaction times, including Lewis acids, solid acids, and ionic liquids. organic-chemistry.org

Table 1: Synthesis of 2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole via Multi-Component Condensation

| Aldehyde | 1,2-Dicarbonyl | Ammonia Source | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methylbenzaldehyde | Benzil | Ammonium Acetate | Glacial Acetic Acid, reflux | ~80 | |

| 4-Methylbenzaldehyde | Benzil | Ammonium Acetate | Microwave, 200 °C, 20 min | Good | |

| 4-Methylbenzaldehyde | Benzil | Ammonium Acetate | Yttrium(III) trifluoroacetate, 100°C, solvent-free | High | |

| 4-Methylbenzaldehyde | Benzil | Ammonium Acetate | Diethyl ammonium hydrogen phosphate, 100°C, solvent-free | Excellent | wustl.edu |

This table is interactive and can be sorted by column.

A related multi-component strategy involves the reaction of an α-haloketone, an aldehyde, a primary amine, and an ammonia source like ammonium acetate. A one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted 1H-imidazoles has been reported using a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free heating conditions. organic-chemistry.org This method allows for the introduction of four different substituents onto the imidazole ring in a single step.

While the specific use of 2-bromo-2′-acetonaphthone is not widely documented for this exact transformation, the general principle of using an α-haloketone as a key building block is a common theme in imidazole synthesis. nih.gov The α-haloketone provides the C4-C5 fragment of the imidazole ring. The reaction proceeds through the initial formation of an α-aminoketone, followed by condensation with the aldehyde and ammonia to form the dihydropyrazine (B8608421) intermediate, which then oxidizes to the imidazole.

An alternative to multi-component reactions is the synthesis and subsequent cyclization of a linear precursor that already contains most of the necessary atoms for the imidazole ring.

The synthesis of imidazoles from α-aminoketone precursors is a fundamental and well-established method. For the target compound, this would involve a precursor such as 1-(p-tolyl)-2-aminoacetophenone. A documented example involves the reaction of 2-amino-4'-methylacetophenone hydrochloride, a salt of a related precursor, with cyanogen (B1215507) in the presence of a base like N,N-dimethylaniline or pyridine. This reaction leads to the formation of 2-cyano-4-(p-tolyl)imidazole, demonstrating the successful cyclization of the α-aminoketone to form the imidazole ring, albeit with a cyano group at the 2-position.

A more general and widely used approach is the condensation of α-haloketones with amidines. nih.gov In this context, an α-haloketone derived from 4'-methylacetophenone (B140295) could be reacted with the amidine of p-tolualdehyde (benzamidine derivative) to yield the desired 2-(4-Methylphenyl)-1H-imidazole analogue. This method is highly effective for producing 2,4-disubstituted imidazoles and has been optimized for large-scale synthesis. nih.gov

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of non-toxic solvents, renewable resources, and energy-efficient processes, have been successfully applied to the synthesis of this compound and its analogues. acs.org

Many green approaches focus on improving the classical multi-component synthesis. The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and often increases yields. For instance, the synthesis of 2,4,5-triarylimidazoles can be completed in as little as 1-3 minutes under solvent-free, microwave-assisted conditions.

Ultrasound-assisted synthesis is another energy-efficient technique that has been applied to the preparation of imidazoles. Sonication can promote the reaction between phenylglyoxal (B86788) monohydrate, an aldehyde, and ammonium acetate at room temperature without the need for a catalyst, offering a rapid and milder alternative to conventional heating.

The development of eco-friendly catalysts is also a key area of green synthesis. Natural, biodegradable catalysts such as lemon juice, which contains citric acid, have been successfully used to catalyze the three-component condensation reaction in ethanol, providing good yields and a simple work-up procedure. Furthermore, the use of reusable solid acid catalysts and solvent-free reaction conditions minimizes waste and avoids the use of hazardous organic solvents. google.comwustl.edu Some procedures have even demonstrated that the reaction can proceed efficiently without any added catalyst, relying on the inherent reactivity of the components, particularly when using an excess of ammonium acetate or under solvent-free, thermal conditions. acs.org

Table 2: Green Synthetic Approaches to Imidazole Analogues

| Method | Catalyst/Solvent | Key Advantage | Reference |

|---|---|---|---|

| Microwave Irradiation | Solvent-free, Glyoxylic acid | Rapid reaction (1-3 min), high yields | |

| Ultrasound Irradiation | Catalyst-free, Methanol | Milder conditions, atom-economy | |

| Biocatalysis | Lemon Juice, Ethanol | Inexpensive, biodegradable catalyst | |

| Solvent-free | Diethyl ammonium hydrogen phosphate | Reusable catalyst, no organic solvent | wustl.edu |

| Catalyst-free | Refluxing Ethanol | Inexpensive, simple procedure | acs.org |

This table is interactive and can be sorted by column.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNDFWPCDITBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344035 | |

| Record name | 2-(4-Methylphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37122-50-2 | |

| Record name | 2-(4-Methylphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methylphenyl 1h Imidazole and Its Analogues

Green Chemistry Approaches in Synthesis

Solvent-Free Reaction Conditions

Solvent-free synthesis offers a green and efficient alternative to traditional methods that often rely on volatile and toxic organic solvents. A one-pot, solvent-free approach for synthesizing imidazole (B134444) derivatives involves the reaction of aromatic o-phenylenediamines or benzil (B1666583) with aromatic aldehydes and ammonium (B1175870) acetate (B1210297). asianpubs.org This method demonstrates significant advantages, including high yields, simplified setup, and mild reaction conditions, by heating the mixture to approximately 70°C for about an hour. asianpubs.org The resulting product can be easily purified by washing with water and recrystallizing from ethanol (B145695). asianpubs.org

Another metal-free, one-pot method for synthesizing tetrasubstituted imidazoles involves the reaction of arylmethylamines and 1,2-dicarbonyls or benzoin (B196080) under solvent-free, aerobic conditions at 140°C. nih.gov This approach, which utilizes a catalytic amount of acetic acid, results in significant yields of up to 95%. nih.gov The purification is straightforward, involving cooling, precipitation in ice, and column chromatography. nih.gov

These solvent-free methods align with the principles of green chemistry by reducing waste and avoiding hazardous solvents, making them attractive for large-scale industrial applications.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. In the synthesis of 2-aryl-4-phenyl-1H-imidazoles, ultrasound has been employed in the Debus-Radziszewski reaction, involving the condensation of phenylglyoxal (B86788) monohydrate, an aldehyde, and ammonium acetate. nih.gov While this catalyst-free sonicated approach is rapid and eco-friendly, the yields can be moderate. nih.gov

To enhance the efficiency of ultrasound-assisted synthesis, various catalysts have been introduced. For instance, the use of Fe3O4 magnetic nanoparticles as a catalyst in a multi-component coupling method under ultrasound irradiation has been shown to produce highly substituted imidazoles in high yields (up to 97%). nih.gov The presence of ultrasound significantly reduces the reaction time compared to conventional heating methods. nih.gov

Catalytic Strategies in 2-(4-Methylphenyl)-1H-imidazole Synthesis

The use of catalysts is central to many modern synthetic methods for this compound and its analogs, offering pathways to higher yields, selectivity, and milder reaction conditions.

Organic Acid Catalysis (e.g., Citric Acid, Boric Acid)

Organic acids have proven to be effective and environmentally benign catalysts for the synthesis of substituted imidazoles. A simple and efficient method for the synthesis of 2,4,5-trisubstituted imidazoles involves a one-pot, three-component cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate using a Brønsted acidic ionic liquid, diethyl ammonium hydrogen phosphate, under solvent-free conditions. sciepub.com This method is advantageous due to the cost-effectiveness and reusability of the catalyst, along with easy work-up and high yields in short reaction times. sciepub.com

Nanoparticle-Mediated Catalysis (e.g., γ-Alumina, ZnO Nanoparticles)

Nanoparticles have gained significant attention as catalysts due to their high surface area and unique catalytic properties. In the context of imidazole synthesis, Fe3O4 magnetic nanoparticles have been successfully employed as a catalyst in ultrasound-assisted, multi-component reactions, leading to high yields of highly substituted imidazoles. nih.gov The use of nanoparticles not only enhances the reaction rate but also simplifies catalyst recovery and reuse. Another example is the use of zirconium(IV) acetylacetonate (B107027) as a catalyst under ultrasonic irradiation for the synthesis of 2,4,5-trisubstituted imidazoles, which offers excellent yields and short reaction times. researchgate.net

Metalloporphyrin Catalysis (e.g., Zinc(II) [tetra(4-methylphenyl)] porphyrin)

While not as commonly reported for the direct synthesis of this compound, metalloporphyrins are known for their catalytic activity in various organic transformations. Their application in imidazole synthesis could offer novel and efficient routes.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is crucial for exploring structure-activity relationships and developing new therapeutic agents.

A variety of substituted imidazole derivatives can be synthesized through multi-component reactions. For example, 2,4,5-trisubstituted imidazoles are synthesized by condensing benzil, aromatic aldehydes, and ammonium acetate. researchgate.net This one-pot method can be catalyzed by various catalysts, including copper nanoparticles, at room temperature. researchgate.net

Derivatives can also be prepared by modifying a pre-existing imidazole core. For instance, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole can be synthesized and subsequently functionalized at the N-1 position. derpharmachemica.com This can be achieved by reacting the imidazole with ethyl chloroacetate (B1199739), followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which can then be converted into a variety of derivatives. derpharmachemica.comasianpubs.org

Furthermore, 2-substituted 4,5-dihydro-1H-imidazole derivatives have been synthesized, showcasing a convenient method for converting nitriles to imidazolines using ethylenediamine (B42938) and trimethylaluminum. nih.gov The synthesis of 2,4-disubstituted imidazoles has been achieved through a catalyst-free [3+2] cyclization of vinyl azides with amidines, offering a method that is compatible with a broad range of functional groups. nih.gov

The synthesis of 2-(4-methylphenyl)indolizine (B1620238) derivatives has also been explored, with yields being influenced by the electronic nature of substituents on the phenyl ring. acs.org These examples highlight the diverse synthetic strategies available for creating a wide array of imidazole-based compounds.

Interactive Data Tables

Table 1: Solvent-Free Synthesis of Imidazole Derivatives

| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |

| o-phenylenediamine (B120857), aromatic aldehyde, ammonium acetate | None | 70°C, 1h | 2-p-Tolyl-1H-benzo[d]imidazole | High | asianpubs.org |

| Arylmethylamine, 1,2-dicarbonyl/benzoin | Acetic acid | 140°C, aerobic | Tetrasubstituted imidazoles | up to 95% | nih.gov |

Table 2: Ultrasound-Assisted Synthesis of Imidazole Derivatives

| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |

| Phenylglyoxal monohydrate, aldehyde, ammonium acetate | None | Ultrasound, RT, 25-60 min | 2-aryl-4-phenyl-1H-imidazoles | 57-73% | nih.gov |

| Aldehydes, benzils, ammonium acetate | Fe3O4 MNPs | Ultrasound, 25-45 min | Highly substituted imidazoles | up to 97% | nih.gov |

| Aldehydes, benzils, ammonium acetate | Zirconium(IV) acetylacetonate | Ultrasound, RT, 20-50 min | 2,4,5-trisubstituted imidazoles | up to 97% | researchgate.net |

Table 3: Catalytic Strategies for Imidazole Synthesis

| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |

| 1,2-dicarbonyl, aldehyde, ammonium acetate | Diethyl ammonium hydrogen phosphate | Solvent-free, 100°C | 2,4,5-trisubstituted imidazoles | High | sciepub.com |

| Benzil, aromatic aldehydes, ammonium acetate | Copper nanoparticles | Room temperature, 24h | 2,4,5-trisubstituted imidazoles | - | researchgate.net |

Introduction of Varied Substituents at Imidazole Ring Positions

The functionalization of the imidazole ring is crucial for tuning the properties of the final compound. Synthetic strategies allow for the introduction of a wide array of substituents at the C-4, C-5, and N-1 positions of the this compound core.

One common approach involves multi-component reactions where the substituents are introduced during the initial ring formation. A catalyst-free [3+2] cyclization of vinyl azides with amidines, for instance, can produce highly substituted imidazoles. Specifically, the reaction of an appropriate vinyl azide (B81097) with 4-methylbenzamidine can yield various 4-substituted-2-(p-tolyl)-1H-imidazoles. acs.org This method provides a direct route to analogues with diverse functionalities at the C-4 position.

Another powerful strategy is the Radziszewski synthesis and its variations, which typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium salt. To synthesize 2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole, for example, benzil (the 1,2-dicarbonyl compound) is reacted with 4-methylbenzaldehyde (B123495) and ammonium acetate. nih.govsciepub.com Further substitution can be achieved by introducing a primary amine in place of ammonia, leading to N-1 substituted products like 2-(4-methylphenyl)-1,4,5-triphenyl imidazole. rsc.org

Post-synthesis modification of the imidazole ring is also a viable route. N-alkylation of a pre-formed imidazole is a common strategy. For instance, reacting 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole with ethyl chloroacetate in the presence of a base yields the N-1 substituted acetic acid ethyl ester derivative. derpharmachemica.com This methodology can be adapted to introduce various groups at the nitrogen atom of the this compound ring. Similarly, Ullmann-type coupling reactions can be employed for N-arylation, such as the reaction between 4-methylimidazole (B133652) and 4-bromotoluene (B49008) using a copper catalyst to form 4-methyl-1-N-(p-tolyl)imidazole. researchgate.net

The following tables summarize key research findings on the synthesis of substituted analogues of this compound.

Table 1: Synthesis of C-4 and C-5 Substituted Analogues

| Compound Name | Reactants | Method | Yield | Reference |

|---|---|---|---|---|

| 4-Phenyl-2-(p-tolyl)-1H-imidazole | Vinyl azide, 4-methylbenzamidine | Catalyst-free [3+2] cyclization | 87% | acs.org |

| 4-(4-Fluorophenyl)-2-(p-tolyl)-1H-imidazole | Vinyl azide, 4-methylbenzamidine | Catalyst-free [3+2] cyclization | 87% | acs.org |

| 2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole | Benzil, 4-methylbenzaldehyde, Ammonium acetate | Radziszewski reaction | - | nih.gov |

Table 2: Synthesis of N-1 Substituted Analogues

| Compound Name | Reactants | Method | Yield | Reference |

|---|---|---|---|---|

| 2-(4-Methylphenyl)-1,4,5-triphenyl imidazole | Benzil, 4-methylbenzaldehyde, Aniline, Ammonium acetate | Multi-component reaction | 75% | rsc.org |

| 2-(4-Chlorophenyl)-4,5-diphenyl-imidazole-1-yl)-acetic acid ethyl ester | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, Ethyl chloroacetate | N-alkylation | - | derpharmachemica.com |

Construction of Fused-Ring Systems (e.g., Phenanthroimidazoles, Benzimidazoles)

Fusing the imidazole ring with other aromatic systems creates polycyclic structures with distinct electronic and steric properties. Benzimidazoles and phenanthroimidazoles are two prominent examples derived from the conceptual framework of this compound.

Benzimidazoles

The most direct synthesis of 2-aryl-1H-benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or, more commonly, an aldehyde. youtube.com The synthesis of 2-(4-methylphenyl)-1H-benzimidazole can be achieved by the condensation of o-phenylenediamine with 4-methylbenzaldehyde. This reaction is often facilitated by an oxidizing agent or a catalyst. nih.gov For instance, ZnO nanoparticles have been used as an eco-friendly catalyst for this condensation, offering high yields and short reaction times. nih.gov More advanced, multi-component strategies have also been developed, such as a copper-catalyzed reaction between N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes to produce 1,2-substituted benzimidazoles. nih.gov

Table 3: Synthesis of 2-(4-Methylphenyl)-1H-benzimidazole and Analogues

| Product | Reactants | Catalyst/Conditions | Method | Reference |

|---|---|---|---|---|

| 2-Substituted 1H-Benzimidazoles | o-Phenylenediamine, Aromatic aldehydes | ZnO nanoparticles, 70 °C | Nano-catalyzed cyclocondensation | nih.gov |

| 1,2-Substituted Benzimidazoles | N-substituted o-phenylenediamines, Sulfonyl azides, Terminal alkynes | Copper catalyst | Three-component coupling | nih.gov |

Phenanthroimidazoles

Phenanthroimidazoles, specifically those based on the phenanthro[9,10-d]imidazole skeleton, are synthesized by reacting 9,10-phenanthrenequinone with an aldehyde in the presence of ammonium acetate and a source of nitrogen (like an amine). rsc.org To obtain a 2-(4-methylphenyl) substituted phenanthroimidazole, 4-methylbenzaldehyde would be the aldehyde of choice. For example, the synthesis of 2-(4-bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole involves refluxing 9,10-phenanthrenequinone, 4-bromobenzaldehyde, aniline, and ammonium acetate in glacial acetic acid. rsc.org This general procedure can be adapted to produce a wide range of substituted phenanthroimidazoles. Subsequent modifications, such as Suzuki coupling on a bromo-substituted derivative, allow for further diversification of the structure. rsc.org Another approach involves the initial synthesis of a nitro-substituted phenanthroimidazole, which can then be reduced to an amine and used as a handle for further functionalization, such as the formation of azo dyes. researchgate.net

Table 4: Synthesis of Substituted Phenanthroimidazole Derivatives

| Compound | Reactants | Conditions | Method | Reference |

|---|---|---|---|---|

| 2-(4-bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole | 9,10-Phenanthrenequinone, 4-Bromobenzaldehyde, Aniline, Ammonium acetate | Glacial acetic acid, 120 °C | Multi-component condensation | rsc.org |

| 2-(4-nitrophenyl)1H-phenanthro[9,10-d]imidazole | 9,10-Phenanthrenequinone, 4-Nitrobenzaldehyde | - | Condensation | researchgate.net |

Reactivity and Chemical Transformations of 2 4 Methylphenyl 1h Imidazole

Influence of the 4-Methylphenyl Group on Electronic Properties and Reactivity

The 4-methylphenyl group, also known as a p-tolyl group, is an electron-donating group. Its presence at the C2 position of the imidazole (B134444) ring has a significant impact on the electronic distribution and subsequent reactivity of the molecule. The methyl group, through hyperconjugation and induction, increases the electron density of the phenyl ring. This increased electron density is then relayed to the imidazole ring via the C-C bond connecting the two rings.

This electron-donating effect has several consequences for the reactivity of 2-(4-Methylphenyl)-1H-imidazole:

Enhanced Nucleophilicity: The increased electron density on the imidazole ring, particularly at the nitrogen atoms, makes the molecule more nucleophilic compared to unsubstituted imidazole.

Activation towards Electrophilic Attack: The imidazole ring is more susceptible to attack by electrophiles. globalresearchonline.net Theoretical studies on related 2-aryl-1H-benzo[d]imidazoles suggest that the presence of an electron-donating group on the phenyl ring can influence the energy barriers of certain reactions. asianpubs.org

Influence on Acidity and Basicity: The electron-donating nature of the tolyl group increases the basicity of the imidazole ring, making it more likely to be protonated.

The planarity of the molecule also plays a role in its electronic properties. In the crystalline state, the six-membered phenyl ring and the five-membered imidazole ring in the related compound 2-p-tolyl-4,5-dihydro-1H-imidazole are nearly co-planar, with a small dihedral angle between them. nih.govnih.gov This near-planar arrangement facilitates electronic communication between the two ring systems.

Oxidation Reactions

The imidazole ring is generally stable towards oxidation. However, under forced conditions, such as in the presence of strong oxidizing agents or through photo-oxidation, it can undergo degradation. nih.govrsc.org For instance, a study on the forced degradation of daclatasvir, a drug containing an imidazole moiety, revealed that the imidazole ring is susceptible to base-mediated autoxidation and can also be oxidized by hydrogen peroxide. nih.gov

In the case of 2,4,5-triphenylimidazole (B1675074) (lophine) and its derivatives, photo-oxidation reactions have been observed. rsc.org The introduction of certain donor groups can lead to a rapid photo-oxidation reaction under UV irradiation, forming a rearranged stable planar quinoid oxidation state structure that is susceptible to attack by singlet oxygen. rsc.org While specific studies on the oxidation of this compound are limited, it is plausible that it would exhibit similar behavior, with the electron-donating tolyl group potentially influencing the rate and pathway of oxidation.

Cyclic nitrones of the imidazole series containing a sterically hindered phenol (B47542) group have been shown to form persistent hybrid phenoxyl–nitroxyl radicals upon oxidation. researchgate.net This suggests that the oxidation of appropriately substituted this compound derivatives could lead to stable radical species.

Reduction Reactions

Nucleophilic and Electrophilic Substitution Reactions

The imidazole ring's reactivity towards substitution reactions is well-documented. globalresearchonline.netuobabylon.edu.iq

Electrophilic Substitution:

The imidazole ring is highly susceptible to electrophilic attack, more so than other five-membered aromatic heterocycles like pyrazole (B372694) or thiazole. globalresearchonline.net The attack typically occurs at the C4 and C5 positions of the imidazole ring. globalresearchonline.net Attack at the C2 position is less favored due to the formation of a less stable canonical form. globalresearchonline.net However, if the C4 and C5 positions are blocked, substitution can occur at the C2 position. uobabylon.edu.iq The electron-donating 4-methylphenyl group at the C2 position would further activate the imidazole ring towards electrophilic substitution at the C4 and C5 positions.

Nucleophilic Substitution:

Nucleophilic substitution on the imidazole ring is generally less common unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.netresearchgate.net In the case of halogenated imidazoles, nucleophilic substitution can occur. For example, N-protected derivatives of 2,4,5-tribromoimidazole (B189480) react with various nucleophiles to displace the bromine atom at the C2 position. rsc.org Similarly, 1-benzyl-5-bromo-4-nitroimidazole undergoes nucleophilic substitution with displacement of the bromine atom at the C5 position. rsc.org While this compound itself is unlikely to undergo direct nucleophilic substitution, appropriate derivatization, such as halogenation, could enable such reactions.

Thermal Stability and Degradation Pathways

Imidazole and its derivatives are known for their high thermal stability. researchgate.net Specific data on the thermal stability and degradation pathways of this compound is not extensively detailed in the available search results. However, studies on related compounds provide some insights. For instance, 4-methylimidazole (B133652) has been the subject of toxicity and carcinogenicity studies at elevated temperatures in animal feed. nih.gov

The degradation of imidazole-containing compounds in the environment, often through photocatalysis, has been a subject of research. rsc.orgnih.govresearchgate.net These studies focus on the breakdown of the molecule into smaller fragments and by-products. While not directly related to thermal degradation in the absence of a catalyst, they highlight the ultimate fate of the imidazole ring structure under energetic conditions.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of protons and carbons within the molecule.

¹H-NMR Analysis for Proton Environments

Proton NMR (¹H-NMR) spectroscopy of 2-(4-methylphenyl)-1H-imidazole derivatives reveals characteristic signals corresponding to the different proton environments in the molecule. For the related compound 2-(4-Methylphenyl)-1H-benzimidazole, the ¹H-NMR spectrum in DMSO-d6 shows a singlet for the N-H proton at approximately 12.83 ppm. rsc.org The aromatic protons of the 4-methylphenyl group appear as doublets at around 8.08 ppm and 7.37 ppm, while the protons on the benzimidazole (B57391) ring system are observed as a singlet at 7.58 ppm and a multiplet around 7.20 ppm. rsc.org The methyl group protons give a characteristic singlet at approximately 2.39 ppm. rsc.org

In the case of 2-(4-methyl-phenyl)-4,5-diphenyl-1H-imidazole, the ¹H-NMR spectrum in Acetone-d6 shows the NH proton as a singlet at around 11.66 ppm. researchgate.net The aromatic protons appear in the range of 7.09-8.018 ppm. researchgate.netrsc.org The methyl protons are observed as a singlet at approximately 2.26 ppm. rsc.org

Table 1: ¹H-NMR Chemical Shifts (δ) for this compound Derivatives

| Proton | 2-(4-Methylphenyl)-1H-benzimidazole (DMSO-d6) [ppm] rsc.org | 2-(4-methyl-phenyl)-4,5-diphenyl-1H-imidazole (Acetone-d6) [ppm] researchgate.net |

| N-H | 12.83 (s) | 11.66 (s) |

| Aromatic-H | 8.08 (d), 7.58 (s), 7.37 (d), 7.20 (dd) | 8.018 (d), 7.6 (d), 7.48 (t), 7.42-7.25 (m) |

| CH₃ | 2.39 (s) | 2.26 (s) |

s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets

¹³C-NMR Analysis for Carbon Framework

Carbon-13 NMR (¹³C-NMR) spectroscopy provides detailed information about the carbon skeleton of the molecule. For 2-(4-Methylphenyl)-1H-benzimidazole in DMSO-d6, the carbon signals are observed at 151.84, 140.04, 129.98, 127.90, 126.87, 122.43, and 21.44 ppm. rsc.org The signal at 21.44 ppm corresponds to the methyl carbon. rsc.org

For 2-(4-methylphenyl)-1,4,5-triphenyl imidazole (B134444) in DMSO-d6, the ¹³C-NMR spectrum shows signals at 146.1, 137.8, 136.7, 134.5, 131.1, 130.5, 129.1, 128.8, 128.7, 128.4, 128.2, 128.1, 127.6, 126.4, and 20.7 ppm. rsc.org The methyl carbon appears at 20.7 ppm. rsc.org

Table 2: ¹³C-NMR Chemical Shifts (δ) for this compound Derivatives

| Compound | Solvent | Chemical Shifts [ppm] |

| 2-(4-Methylphenyl)-1H-benzimidazole | DMSO-d6 | 151.84, 140.04, 129.98, 127.90, 126.87, 122.43, 21.44 rsc.org |

| 2-(4-methylphenyl)-1,4,5-triphenyl imidazole | DMSO-d6 | 146.1, 137.8, 136.7, 134.5, 131.1, 130.5, 129.1, 128.8, 128.7, 128.4, 128.2, 128.1, 127.6, 126.4, 20.7 rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule. The IR spectrum of 2-(4-Methylphenyl)-1H-benzimidazole shows characteristic absorption bands for N-H stretching at 3449 cm⁻¹, C-H stretching of the methyl group at 2965 cm⁻¹, and C=N stretching at 1623 cm⁻¹. rsc.org For 2-(4-methyl-phenyl)-4,5-diphenyl-1H-imidazole, the IR spectrum exhibits bands for N-H stretching (3420 cm⁻¹), aromatic C-H stretching (3028 cm⁻¹), aliphatic C-H stretching (2863 cm⁻¹), C=C and C=N stretching (1600-1400 cm⁻¹), and CH₃ bending (1384 cm⁻¹). researchgate.net

Table 3: Key IR Absorption Bands for this compound Derivatives (cm⁻¹)

| Vibrational Mode | 2-(4-Methylphenyl)-1H-benzimidazole rsc.org | 2-(4-methyl-phenyl)-4,5-diphenyl-1H-imidazole researchgate.net |

| N-H Stretch | 3449 | 3420 |

| C-H Stretch (Aromatic) | - | 3028 |

| C-H Stretch (Aliphatic) | 2965 | 2863 |

| C=N Stretch | 1623 | 1600-1400 |

| C=C Stretch (Aromatic) | - | 1600-1400 |

| CH₃ Bend | - | 1384 |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. The molecular ion peak (M+) in the mass spectrum gives the molecular weight of the compound. For 2-(4-Methylphenyl)-1H-benzimidazole, high-resolution mass spectrometry (HRMS) shows a [M+H]⁺ ion at m/z 209.1072, which is consistent with the calculated value of 209.1073 for the molecular formula C₁₄H₁₃N₂. rsc.org The fragmentation of the molecular ion can provide valuable structural information. chemguide.co.uk The process involves the breakup of the energetically unstable molecular ion into smaller, charged fragments and neutral radicals. chemguide.co.uk

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. While specific crystallographic data for this compound was not found, the technique is widely applied to similar imidazole derivatives to confirm their molecular structures and study their supramolecular chemistry. For instance, the crystal structure of 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine has been determined, revealing details about its orthorhombic crystal system and the planarity of the central imidazole ring. iosrjournals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk For organic molecules, these transitions typically involve n → π* and π → π* excitations. shu.ac.uklibretexts.org The UV-Vis spectrum of 2-(4-methyl-phenyl)-4,5-diphenyl-1H-imidazole in acetone shows absorption maxima (λ_max) at 338 nm, attributed to a π→π* transition, and at 212 nm, corresponding to an n→π* transition. researchgate.net These electronic transitions are characteristic of molecules containing chromophores, which are functional groups with valence electrons of low excitation energy. shu.ac.uk

Table 4: UV-Vis Absorption Data for 2-(4-methyl-phenyl)-4,5-diphenyl-1H-imidazole

| Solvent | λ_max (nm) | Transition |

| Acetone | 338 | π→π researchgate.net |

| Acetone | 212 | n→π researchgate.net |

Computational and Theoretical Investigations of 2 4 Methylphenyl 1h Imidazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various properties of imidazole (B134444) derivatives.

Theoretical geometry optimization of 2-(4-methylphenyl)-1H-imidazole, typically performed using DFT methods like B3LYP with a basis set such as 6-311++G(d,p), determines the most stable three-dimensional arrangement of its atoms. irjweb.com These calculations provide data on bond lengths, bond angles, and dihedral angles. For similar imidazole derivatives, studies have shown that the imidazole ring is essentially planar. nih.gov In a related compound, 2-p-tolyl-4,5-dihydro-1H-imidazole, the six- and five-membered rings are nearly coplanar, with a small dihedral angle between them. nih.gov

Table 1: Selected Optimized Geometrical Parameters of Imidazole Derivatives

Please note that the following table is a representative example based on typical values found in computational studies of similar imidazole derivatives, as specific data for this compound was not available in the search results. Values are for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length (Å) | C-N (imidazole) | 1.38 |

| C=N (imidazole) | 1.32 | |

| C-C (phenyl) | 1.40 | |

| C-C (imidazole-phenyl) | 1.48 | |

| Bond Angle (°) | C-N-C (imidazole) | 108.5 |

| N-C-N (imidazole) | 111.0 | |

| Dihedral Angle (°) | Phenyl-Imidazole | 15-30 |

Data is illustrative and based on general findings for related structures.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. irjweb.com For imidazole derivatives, the HOMO-LUMO gap is a key parameter in understanding their bioactivity and charge transfer characteristics within the molecule. irjweb.comirjweb.com DFT calculations are a standard method for determining these energy levels. irjweb.com

Table 2: Calculated HOMO-LUMO Energies and Energy Gap of a Representative Imidazole Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

This data is for a related imidazole derivative and serves as an example of typical values obtained from DFT calculations. irjweb.com

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). irjweb.com

Electronegativity (χ) describes the power of a molecule to attract electrons.

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. irjweb.com

Chemical Softness (S) is the reciprocal of hardness and indicates a higher reactivity. irjweb.com

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO and are instrumental in predicting the reactive behavior of molecules. rasayanjournal.co.in For instance, a higher softness value corresponds to greater chemical reactivity. irjweb.com

Table 3: Global Reactivity Descriptors for a Representative Imidazole Derivative

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.05315 |

| Chemical Hardness (η) | 2.24355 |

| Chemical Softness (S) | 0.4457 |

| Electrophilicity Index (ω) | 3.659 |

This data is for a related imidazole derivative and illustrates the type of information obtained from such calculations. irjweb.com

The Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEPS maps the electrostatic potential onto the electron density surface.

Different colors on the MEPS represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green: Regions of neutral potential.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (bonds and lone pairs) and empty non-Lewis-type orbitals (antibonding and Rydberg orbitals).

The key information obtained from NBO analysis includes:

Charge distribution: It calculates the natural charges on each atom, offering a more chemically intuitive picture than other methods.

Hyperconjugative interactions: It quantifies the stabilization energy associated with electron delocalization from a donor NBO to an acceptor NBO. These interactions are crucial for understanding the stability of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and UV-Vis Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, such as their electronic absorption spectra. nih.gov By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths of a molecule, which correspond to the peaks in its UV-Vis spectrum. researchgate.net

For imidazole derivatives, TD-DFT calculations can help to assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic rings. researchgate.net The accuracy of the predicted spectra can be influenced by the choice of the functional and basis set, as well as the inclusion of solvent effects in the calculation. nih.gov Comparing the theoretically predicted UV-Vis spectrum with experimental data serves as a validation of the computational methodology and provides a deeper understanding of the molecule's electronic structure and optical properties. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Mechanisms

Computational studies, particularly molecular dynamics (MD) simulations, offer profound insights into the behavior of molecules at the atomic level. While specific MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of its intermolecular interactions can be inferred from studies on closely related phenylimidazole compounds. These investigations are crucial for understanding the mechanisms of self-assembly, crystal packing, and interactions with biological macromolecules.

Molecular dynamics simulations are a powerful tool for exploring the dynamic nature of these interactions in various environments. For instance, MD simulations have been effectively employed to study the binding stability of imidazole-based anticancer drug candidates with their protein targets. nih.gov In such studies, the simulation tracks the movements and interactions of the ligand within the protein's binding pocket over time, providing valuable data on the stability of the complex and the key residues involved in the interaction. nih.gov This methodology could be applied to this compound to understand its potential interactions with biological receptors, elucidating binding modes and the thermodynamic and kinetic profiles of such associations. nih.gov

Impact of Substituent Effects on Electronic and Optical Characteristics

The electronic and optical properties of imidazole derivatives are highly tunable through the strategic placement of various substituent groups on the core structure. Computational studies based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in predicting and explaining these substituent-driven changes. The introduction of a methyl group at the para-position of the phenyl ring in 2-phenylimidazole (B1217362) to form this compound is a prime example of such molecular engineering.

The methyl group (-CH3) is a weak electron-donating group (EDG). Its presence on the phenyl ring influences the electronic distribution within the molecule, which in turn affects the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, the introduction of an EDG tends to raise the energy of the HOMO more significantly than the LUMO, leading to a reduction in the HOMO-LUMO energy gap (ΔE). A smaller energy gap is often associated with a bathochromic (red) shift in the absorption spectrum.

A computational study on a series of 2-aryl-1H-benzo[d]imidazole derivatives systematically investigated the effect of different substituents on their electronic and nonlinear optical (NLO) properties. nih.govacs.org This study provides a valuable framework for understanding the behavior of this compound. The research demonstrated that substituents on the 2-aryl ring significantly modulate the HOMO-LUMO gap and other electronic parameters. nih.govacs.org For example, strong electron-withdrawing groups (EWGs) like nitro (-NO2) were found to drastically lower the energy gap, while other groups had more moderate effects. acs.org

The table below, adapted from computational data on related 2-aryl benzimidazole (B57391) derivatives, illustrates the general trends in how substituents can affect key electronic properties.

| Substituent on Phenyl Ring | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) |

| -H ( unsubstituted) | -6.912 | 0.272 | 7.184 | 4.15 |

| -OCH3 (Electron-Donating) | -6.830 | 0.362 | 7.192 | 7.49 |

| -Cl (Electron-Withdrawing) | -7.020 | -0.163 | 6.857 | 6.24 |

| -NO2 (Strong E-Withdrawing) | -7.644 | -1.578 | 6.066 | 2.33 |

Data is illustrative and based on trends observed for related benzimidazole derivatives calculated at the CAM-B3LYP level of theory. acs.org Values for this compound would require specific calculation but are expected to follow similar trends.

The substitution pattern not only affects the linear optical properties, such as UV-Vis absorption, but also the nonlinear optical (NLO) response. nih.gov Molecules with a significant difference in electron density between the ground and excited states, often found in donor-π-acceptor systems, tend to exhibit larger hyperpolarizability (β) values, a measure of the second-order NLO response. nih.gov While this compound is not a classic donor-acceptor system, the introduction of stronger donor or acceptor groups onto its scaffold could significantly enhance its NLO properties.

Furthermore, studies on other substituted heterocyclic systems confirm that both the electronic nature and the position of the substituent are critical. acs.org For instance, research on 2-phenyl-1H-phenanthro[9,10-d]imidazole derivatives showed that the choice of reactive groups impacts solvatochromism, Stokes' shift, and two-photon absorption cross-sections, all of which are crucial for applications in fluorescent probes and bioimaging. nih.gov These findings underscore the power of computational chemistry to rationally design imidazole-based molecules with tailored electronic and optical characteristics for specific technological applications. nih.govnih.gov

Future Directions and Emerging Research Avenues

Advancements in Targeted Synthesis Strategies

The synthesis of imidazole (B134444) derivatives has been a subject of extensive research, with numerous methods developed to achieve efficient and regioselective production. rsc.org Traditional methods are continually being refined, and novel, more sustainable approaches are emerging.

Recent advancements in the synthesis of substituted imidazoles focus on regiocontrolled methods that are crucial for creating functional molecules for various applications. rsc.orgrsc.orgresearchgate.net Modern synthetic strategies often involve multi-component reactions (MCRs), which offer the advantage of generating molecular complexity in a single step. scispace.com For instance, the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives using eco-friendly catalysts like lemon juice has been reported, highlighting a shift towards greener chemistry. scispace.com

For the specific synthesis of 2-aryl-imidazoles, including 2-(4-Methylphenyl)-1H-imidazole, palladium-catalyzed cross-coupling reactions have become a powerful tool. rsc.org These methods allow for the precise formation of the carbon-carbon bond between the imidazole ring and the aryl group. Future research is likely to focus on developing even more efficient catalytic systems, potentially using more abundant and less toxic metals, and expanding the substrate scope to include a wider range of functional groups. The development of protocols that allow for late-stage functionalization will also be crucial for rapidly creating libraries of derivatives for biological screening. acs.org

A summary of recent synthetic approaches for imidazole derivatives is presented in the table below.

| Synthetic Method | Description | Key Features | Reference |

| Nickel-Catalyzed Cyclization | Cyclization of amido-nitriles to form disubstituted imidazoles. | Mild reaction conditions, tolerant of various functional groups. | rsc.org |

| Metal-Catalyzed 2H-Azirine Protocols | Reaction of 2H-azirines with benzimidates or cyanamide. | Forms trisubstituted or 2-aminoimidazoles. | rsc.org |

| Three-Component Reactions (MCRs) | Condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine. | High efficiency, atom economy, and often environmentally friendly. | scispace.com |

| Palladium-Catalyzed Cascade Reactions | Reaction of N-propargyl-benzamidine with aryl halides. | Leads to the formation of 4-substituted-2-phenylimidazoles. | rsc.org |

Integration of Advanced Computational Modeling with Experimental Research

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into molecular structure, reactivity, and biological activity. For imidazole derivatives, computational methods such as Density Functional Theory (DFT) and molecular docking are increasingly being integrated with experimental work. nih.gov

DFT calculations can be employed to optimize the geometry of this compound and to predict its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is vital for understanding the molecule's reactivity and its potential to participate in various chemical reactions. For example, the electrostatic map of the parent imidazole ring shows that the C-4 and C-5 positions have higher electron densities, making them susceptible to electrophilic attack, while the C-2 position is more prone to nucleophilic attack. mdpi.com

Molecular docking studies are instrumental in predicting the binding modes of imidazole derivatives with biological targets, such as enzymes and receptors. nih.govnih.gov This is particularly relevant for drug discovery, where understanding the interactions between a ligand and its target is crucial for designing more potent and selective inhibitors. For instance, docking studies of novel imidazole derivatives have been used to investigate their potential as inhibitors of p38α MAP kinase. nih.gov

The future will likely see a more profound integration of these computational methods. For example, combining quantum chemical calculations with molecular dynamics simulations can provide a more dynamic picture of ligand-receptor interactions. Furthermore, the use of machine learning and artificial intelligence to analyze large datasets from both computational and experimental studies could accelerate the discovery of new imidazole-based compounds with desired properties.

| Computational Method | Application for this compound | Potential Insights | Reference |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation. | Reactivity, spectral properties, and thermodynamic stability. | nih.gov |

| Molecular Docking | Prediction of binding modes with biological targets. | Identification of key interactions for drug design. | nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion over time. | Understanding conformational changes and binding stability. | nih.gov |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity. | Early assessment of drug-like properties. | scispace.comnih.gov |

Novel Applications in Interdisciplinary Fields

While imidazole derivatives have a long-standing history in medicinal chemistry with applications as anticancer, anti-inflammatory, and antimicrobial agents, emerging research is uncovering their potential in a variety of interdisciplinary fields. mdpi.comnih.govderpharmachemica.com

One promising area is materials science. The unique electronic and photophysical properties of some imidazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. researchgate.net For example, certain N-heterocyclic-based receptors are being explored for the sensitive and selective detection of heavy metal ions like Hg2+. researchgate.net The this compound scaffold, with its potential for substitution and modification, could be a valuable building block for designing new functional materials with tailored optical and electronic properties.

Another emerging application is in the field of catalysis. Imidazole-containing compounds can act as ligands for transition metal catalysts or as organocatalysts themselves. researchgate.net Their ability to coordinate with metal ions and their tunable electronic properties make them attractive for developing new catalytic systems for a wide range of organic transformations.

Furthermore, the development of imidazole-based supramolecular complexes is gaining traction. nih.gov These complexes, formed through non-covalent interactions, can exhibit novel properties and have potential applications in areas such as drug delivery and molecular recognition. The this compound moiety could be incorporated into larger supramolecular architectures to create complex functional systems.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Methylphenyl)-1H-imidazole, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions under varied conditions. For example, a modified Debus-Radziszewski reaction uses 4-methylbenzaldehyde, ammonium acetate, and diketones in refluxing ethanol (333 K for 1 hour, followed by 7 days under reflux) . Optimization includes solvent selection (e.g., ethanol for solubility), stoichiometric ratios (1:1:1 for aldehyde, amine, and diketone), and purification via column chromatography (hexane:ethyl acetate eluent) to achieve ~46% yield. Purity is validated using melting point analysis, IR (C=N stretch ~1600 cm⁻¹), and NMR (aromatic proton integration) .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Key techniques include:

- Single-crystal XRD : Monoclinic crystal system (space group P2₁/n), with lattice parameters a = 9.8888(2) Å, b = 7.6693(1) Å, c = 20.1017(3) Å, and dihedral angles between imidazole and aryl rings (e.g., 72.33° for 4-methylphenyl) .

- NMR : ¹H NMR shows aromatic protons at δ 7.2–7.8 ppm, with methyl groups at δ 2.3–2.5 ppm. ¹³C NMR confirms imidazole carbons at ~120–150 ppm .

- IR : Absorptions for C=N (1600–1620 cm⁻¹) and N-H (3400 cm⁻¹) bonds .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound derivatives?

Crystal stability is governed by C–H···N hydrogen bonds (e.g., C12–H12···N3, 2.54 Å) and π-π stacking (3.5–4.0 Å between aryl rings). Graph set analysis (e.g., R₂²(8) motifs) reveals chains or dimers, while dihedral angles (e.g., 75.05° between phenyl rings) affect packing density. These interactions are critical for applications in fluorescence sensors, where tight packing reduces non-radiative decay .

Q. What strategies resolve contradictions in crystallographic data refinement for derivatives?

Discrepancies in atomic displacement parameters or bond lengths are addressed by:

- Using SHELXL for least-squares refinement, with R₁ < 0.05 and wR₂ < 0.15 .

- Validating hydrogen-bond geometry with PLATON or ORTEP-3 to ensure distances and angles conform to established thresholds (e.g., D–H···A angles > 120°) .

- Cross-checking with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in torsional angles .

Q. How are structure-activity relationships (SAR) analyzed for anticancer applications of imidazole derivatives?

Derivatives like 1a (4,5-bis(4-methylphenyl)-2-(5-nitrothiophen-2-yl)-1H-imidazole) are evaluated via:

- In vitro assays : MTT viability tests on MCF7 cells (IC₅₀ values compared to controls).

- Enzyme inhibition : Aromatase activity measured via fluorescence polarization, with docking studies (AutoDock Vina) identifying key interactions (e.g., nitro group binding to heme iron) .

- Substituent effects: Electron-withdrawing groups (e.g., -NO₂) enhance activity by stabilizing charge-transfer complexes .

Q. What computational methods predict the fluorescence properties of imidazole-based sensors?

Time-dependent DFT (TD-DFT) calculations (e.g., B3LYP/6-31G*) model excited-state behavior. Key parameters include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.